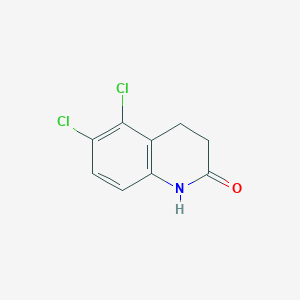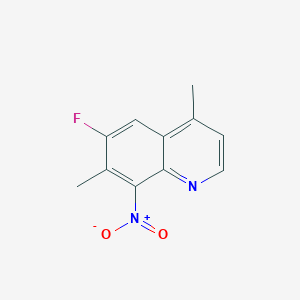![molecular formula C11H15N5 B11885634 N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)
N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazolo[4,3-d]pyrimidine core with a cyclobutyl group at the nitrogen atom and an ethyl group at the third position.
Vorbereitungsmethoden
The synthesis of N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the key starting material, pyrazolopyrimidine, can be obtained by treating ethyl N-(4-cyano-1-(tolylglycyl)-1H-pyrazol-5-yl)formimidate with hydrazine hydrate in ethanol . This intermediate can then be further modified to introduce the cyclobutyl and ethyl groups through subsequent reactions.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.
Analyse Chemischer Reaktionen
N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for designing new chemical entities with potential biological activities.
Biology: In biological research, the compound is studied for its interactions with various biological targets. It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, leading to variations in biological activity.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another related compound with different substituents that affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H15N5 |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
N-cyclobutyl-3-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C11H15N5/c1-2-8-9-10(16-15-8)11(13-6-12-9)14-7-4-3-5-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14) |
InChI-Schlüssel |
KIMGROCFQJVNOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=NN1)C(=NC=N2)NC3CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)

![6-(Benzyloxy)pyrazolo[1,5-a]pyridine](/img/structure/B11885584.png)










![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)
